
Tert-butyl 1-amino-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BOC-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE, also known as tert-butyl 1,2,3,4-tetrahydro-6-isoquinolinylcarbamate, is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound is a derivative of isoquinoline, a bicyclic aromatic compound, and is often used in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 6-BOC-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE typically involves the protection of the amino group with a tert-butoxycarbonyl (BOC) group. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydroisoquinoline.
Protection of Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (TEA) to form the BOC-protected amine.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
6-BOC-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the BOC-protected amine can be replaced by other nucleophiles under appropriate conditions.
Deprotection: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Scientific Research Applications
6-BOC-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active isoquinoline derivatives.
Mechanism of Action
The mechanism of action of 6-BOC-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The BOC group serves as a protecting group, allowing selective reactions at other sites of the molecule .
Comparison with Similar Compounds
6-BOC-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE can be compared with other similar compounds:
6-AMINO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE: This compound lacks the BOC protecting group and is more reactive in nucleophilic substitution reactions.
1,2,3,4-TETRAHYDRO-ISOQUINOLINE: The parent compound without any substituents, used as a starting material in various synthetic routes.
6,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE: A derivative with methoxy groups that exhibits different reactivity and biological activity.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
tert-butyl 1-amino-1,2,3,4-tetrahydroisoquinoline-6-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)10-4-5-11-9(8-10)6-7-16-12(11)15/h4-5,8,12,16H,6-7,15H2,1-3H3 |
InChI Key |
COGANSBQALXHNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)C(NCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


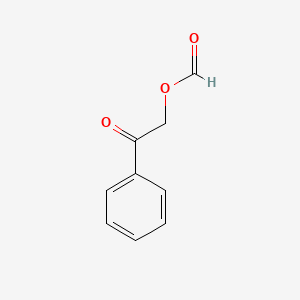
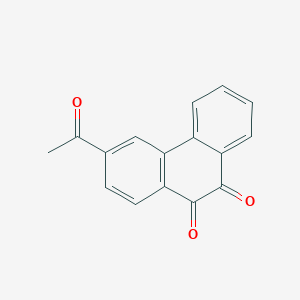
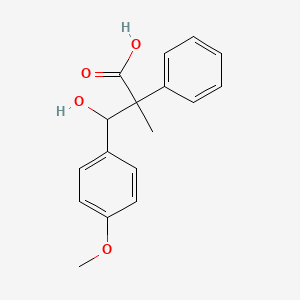
![Tert-butyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B14016540.png)
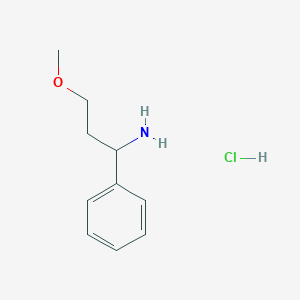
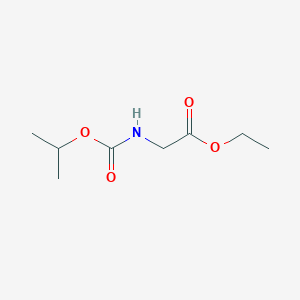
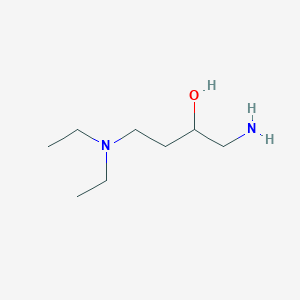

![Tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate](/img/structure/B14016559.png)
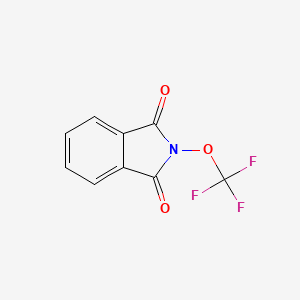

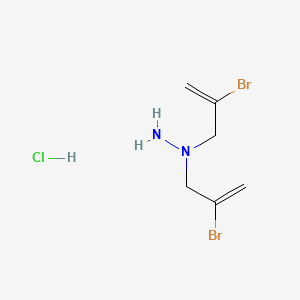
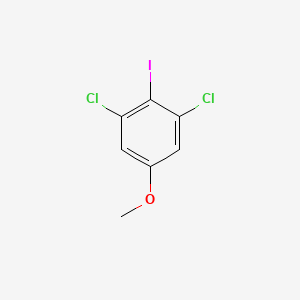
![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B14016581.png)
